L-THREONINE (13C4)

Isotope dilution mass spectrometry Quantitative proteomics Metabolomics internal standardization

Unlabeled or singly labeled threonine standards fail to resolve from endogenous analyte isotopologues, compromising LC-MS/MS quantification accuracy in plasma and tissue metabolomics. • M+4 mass shift ensures baseline resolution beyond the natural ¹³C isotopologue envelope • Uniform ¹³C₄ labeling preserves tracer integrity through decarboxylation in metabolic flux studies • Narrow isotopologue distribution reduces correction factors in SILAC-based quantitative proteomics Supplied as ≥98% chemical purity, ≥97 atom% ¹³C white crystalline solid.

Molecular Formula
Molecular Weight 123.09
Cat. No. B1579996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-THREONINE (13C4)
Molecular Weight123.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threonine (13C4) Procurement Essentials


L-Threonine (13C4), CAS 55443-53-3, is a stable isotope-labeled essential amino acid in which all four carbon atoms of the L-threonine backbone are uniformly replaced with carbon-13 (¹³C). This substitution yields a molecular weight of approximately 123.09 g·mol⁻¹ and a characteristic mass shift of M+4 relative to unlabeled L-threonine, enabling precise mass spectrometry-based quantification . The compound is supplied as a white crystalline solid with a melting point of 256 °C (dec.) and is available at isotopic enrichments typically ranging from 97 to 99 atom % ¹³C, depending on the manufacturer . Unlike singly labeled analogs such as L-Threonine-1-13C, uniform ¹³C₄ labeling permits comprehensive tracking of the entire threonine carbon skeleton through metabolic networks, a capability that underlies its selection for quantitative proteomics, metabolic flux analysis, and isotope dilution mass spectrometry applications .

Why Unlabeled Threonine Cannot Replace 13C4


Procurement decisions that treat isotopically labeled amino acids as interchangeable based solely on chemical identity fail to account for the analytical consequences of mass shift magnitude and labeling topology. Unlabeled L-threonine (M+0) provides no mass offset to distinguish endogenous analyte from spiked internal standard in isotope dilution mass spectrometry, rendering reliable quantification impossible in complex biological matrices . L-Threonine-1-13C (M+1) introduces only a single dalton shift, which is insufficient to resolve the labeled species from the natural-abundance ¹³C isotopologue of the analyte and is further compromised by isotopic impurity across four carbon positions . Uniform ¹³C₄ labeling (M+4) overcomes both limitations: the 4 Da mass increment places the labeled standard well outside the natural isotopologue envelope, minimizing interference, while labeling of every carbon atom enables full carbon-skeleton tracing in metabolic flux experiments [1][2]. Dual-labeled (13C₄,15N) and triple-labeled (13C₄,15N,D₅) variants provide even larger mass shifts (M+5 to M+10) but introduce additional cost and complexity; the single-label ¹³C₄ compound often represents the optimal balance of resolution, synthetic accessibility, and application scope for carbon-centric tracing studies .

L-Threonine (13C4) Quantitative Evidence


Mass Shift Resolves Isotopologue Interference

L-Threonine (13C4) delivers a mass shift of M+4 relative to unlabeled L-threonine (M+0), compared to the M+1 shift of L-Threonine-1-13C . The 4 Da offset places the labeled standard four nominal mass units away from the monoisotopic peak of the endogenous analyte, thereby eliminating overlap with the natural-abundance ¹³C isotopologue cluster that peaks at approximately M+1 and M+2. This baseline resolution is critical for accurate peak integration in complex biological matrices such as plasma, tissue homogenates, and cell lysates, where the M+1 isotopologue of unlabeled threonine can contribute up to ~4.4% of the parent ion intensity and confound quantification when a singly labeled internal standard is employed . The uniformly labeled ¹³C₄ analog also exhibits a distinct isotopologue distribution that can be modeled mathematically to correct for isotopic impurity, a feature not achievable with the M+1 tracer .

Isotope dilution mass spectrometry Quantitative proteomics Metabolomics internal standardization

Isotopic Enrichment Purity vs. Multi-Label Variants

Vendor datasheets report that L-Threonine (13C4) is supplied at isotopic enrichments between 97 and 99 atom % ¹³C, with chemical purity of 95–98% (CP) depending on the manufacturer . This compares to L-Threonine-13C4,15N (dual-labeled) which requires independent enrichment specifications for both ¹³C and ¹⁵N (typically 98 atom % each) and L-Threonine-13C4,15N,D₅ (triple-labeled) which adds deuterium enrichment of 98 atom % D . Every additional labeling dimension introduces a multiplicative probability of isotopic impurity: the fraction of molecules carrying all specified labels is the product of individual enrichment levels. For the single-label ¹³C₄ compound at 98 atom % ¹³C, approximately 92.2% of molecules have all four carbons as ¹³C (0.98⁴); for the dual-labeled ¹³C₄,¹⁵N compound, this drops to ~90.3% (0.98⁴ × 0.98); for the triple-labeled variant, ~88.5% (0.99 × 0.98 × 0.98 × 0.98⁴). The ¹³C₄ single-label compound thus provides a narrower and more predictable isotopologue distribution for quantitative mass spectrometry, while avoiding the additional procurement cost associated with multi-isotope synthesis .

Isotopic purity specification Vendor comparison Procurement quality control

Full Carbon Skeleton Tracing in Metabolic Flux

In a 2024 Communications Biology study, [13C4]threonine (M4 threonine) was administered to Pcca⁻/⁻(A138T) mice to trace the metabolic flux of threonine to propionyl-CoA under fed and fasted conditions [1]. The uniform ¹³C₄ label enabled detection of the M4 threonine precursor and its downstream M3 propionylcarnitine (C3 AC) product via the serine/threonine dehydratase (SDS) pathway. Fasted mice exhibited a 3-fold elevation in endogenous 2-hydroxybutyrate (M0 2HB) and a 5-fold increase in 13C-labeled 2HB, supporting increased threonine catabolism during fasting, yet without net accumulation of propionyl-CoA due to enhanced gluconeogenic flux [2]. By contrast, L-Threonine-1-13C, which labels only the carboxyl carbon, would lose the 13C label upon decarboxylation of 2-ketobutyrate to propionyl-CoA, rendering downstream metabolites undetectable [3]. This experimental design demonstrates that uniform ¹³C₄ labeling is essential for tracing carbon flow through pathways involving decarboxylation steps, a limitation of carboxyl-only or single-site labels [4].

Metabolic flux analysis In vivo isotope tracing Propionyl-CoA metabolism

LC-MS/MS Internal Standard Performance in Plasma

A validated LC-MS/MS protocol for quantifying plasma amino acids employs U-13C4-L-threonine as an internal standard alongside a panel of uniformly 13C-labeled amino acids . In this workflow, derivatized amino acids are separated on a UPLC BEH C18 column and detected by selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. The U-13C4-L-threonine internal standard co-elutes with endogenous threonine and compensates for matrix effects, ionization suppression, and extraction variability. The M+4 shift ensures that the internal standard SRM transition is free from cross-talk with the endogenous analyte channel . Published threonine kinetic data obtained with [U-13C4,15N]threonine in newborn infants report a rate of appearance (Ra) of 136 ± 37 μmol·kg⁻¹·h⁻¹, demonstrating the quantitative precision achievable with uniformly labeled threonine tracers in clinical mass spectrometry applications [1]. Unlabeled threonine cannot serve as an internal standard due to the absence of a mass offset, while singly labeled standards risk interference as discussed in Evidence Item 1 [2].

Isotope dilution LC-MS/MS Plasma amino acid panel Analytical method validation

L-Threonine (13C4) Application Scenarios


Plasma Amino Acid LC-MS/MS Internal Standard

L-Threonine (13C4) is the preferred internal standard for clinical and nutritional metabolomics laboratories quantifying free threonine in plasma, serum, or tissue homogenates via LC-MS/MS. The M+4 mass shift ensures baseline resolution from the endogenous analyte's natural isotopologue cluster, as established in Evidence Item 1 . Procurement specifications should require ≥97 atom % ¹³C enrichment and ≥95% chemical purity (CP) to match the performance documented in published plasma amino acid quantification protocols . This application scenario directly leverages the quantitative differentiation over unlabeled and singly labeled threonine standards.

In Vivo Threonine Catabolic Flux Analysis

Investigators studying threonine degradation through the serine/threonine dehydratase (SDS) pathway, threonine dehydrogenase (TDH) pathway, or threonine-to-propionyl-CoA conversion require uniformly ¹³C₄-labeled threonine to retain tracer integrity through decarboxylation steps, as demonstrated in murine models of propionic acidemia [1]. The uniform labeling is functionally mandatory for this application; singly labeled alternatives would lose the isotopic label at the 2-ketobutyrate decarboxylation step and fail to trace downstream metabolites. Procurement should specify uniformly labeled (U-13C4) product from suppliers such as Cambridge Isotope Laboratories to ensure positional uniformity of the ¹³C substitution .

SILAC-Based Quantitative Proteomics

L-Threonine (13C4) can be incorporated into SILAC media for metabolic labeling of cellular proteomes, where the M+4 mass shift in threonine-containing peptides enables relative quantification between treatment conditions. Compared to dual-labeled (13C₄,15N) threonine, the single-label ¹³C₄ compound provides a narrower isotopologue distribution with fewer correction factors, as quantified in Evidence Item 2 . This improves precision in peptide ratio measurements and reduces the computational burden of isotopologue deconvolution. Researchers should verify that the chosen cell line does not convert threonine to glycine at rates that would scramble the label, and select the ¹³C₄-only variant for carbon-centric SILAC experimental designs [2].

Technical Documentation Hub

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